3-(4-Methoxyphenyl)-2-methylacrylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHFLSABYBJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Methoxyphenyl 2 Methylacrylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Stereochemistry
¹H NMR spectroscopy provides information on the chemical environment and spatial relationships of protons within a molecule. For 3-(4-Methoxyphenyl)-2-methylacrylic acid, the spectrum reveals distinct signals corresponding to the aromatic, vinylic, methyl, and methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing acrylic acid moiety.
The aromatic protons on the 4-methoxyphenyl (B3050149) group typically appear as two doublets, a characteristic AA'BB' system, due to their coupling with adjacent protons. The vinylic proton signal is a key indicator of stereochemistry. The methyl group attached to the double bond shows a characteristic singlet, and the methoxy group protons also appear as a sharp singlet, typically in the range of 3.8 ppm. rsc.org The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, though its position can vary with solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |
| Vinylic (=CH) | ~7.7 | singlet |
| Aromatic (Ha) | ~7.5 | doublet |
| Aromatic (Hb) | ~6.9 | doublet |
| Methoxy (-OCH₃) | ~3.8 | singlet |
| Methyl (-CH₃) | ~2.1 | singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carbonyl carbon of the carboxylic acid, the olefinic carbons of the acrylic acid, the aromatic carbons of the methoxyphenyl ring, and the carbons of the methyl and methoxy groups.
The carbonyl carbon is typically found in the highly deshielded region of the spectrum (165-175 ppm). The carbon of the methoxy group appears around 55 ppm. rsc.org The aromatic carbons exhibit a range of chemical shifts, with the carbon attached to the oxygen of the methoxy group being the most deshielded among them.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~172 |
| Aromatic (C-OCH₃) | ~161 |
| Olefinic (C=CH) | ~144 |
| Aromatic (C-H) | ~130 |
| Aromatic (C-C) | ~127 |
| Olefinic (C-CH₃) | ~129 |
| Aromatic (C-H) | ~114 |
| Methoxy (-OCH₃) | ~55 |
| Methyl (-CH₃) | ~14 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignment
For more complex derivatives or to unambiguously assign all signals, 2D NMR techniques are employed. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons on the phenyl ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch It is used to definitively assign which proton is attached to which carbon. For instance, it would link the methoxy proton signal to the methoxy carbon signal and each aromatic proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbon bonded to the acrylic acid group. For example, the methyl protons would show a correlation to the olefinic carbons and the carbonyl carbon, helping to piece together the core structure.
Table 3: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
| Vinylic (=CH) | Aromatic C, Carbonyl C=O |
| Methyl (-CH₃) | Olefinic C=CH, Olefinic C-CH₃, Carbonyl C=O |
| Methoxy (-OCH₃) | Aromatic C-OCH₃ |
| Aromatic (Ha) | Aromatic C-C, Aromatic C-H |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.
The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, which overlaps with C-H stretching vibrations. libretexts.org A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1690-1720 cm⁻¹. The C=C stretching of the acrylic system and the aromatic ring will appear in the 1600-1650 cm⁻¹ region. The C-O stretching of the ether and the carboxylic acid will be visible in the fingerprint region between 1200-1300 cm⁻¹. libretexts.org
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| C-H stretch | Aromatic/Vinylic | 3000-3100 | Medium |
| C-H stretch | Aliphatic (CH₃) | 2850-3000 | Medium |
| C=O stretch | Carboxylic Acid | 1690-1720 | Strong |
| C=C stretch | Alkene/Aromatic | 1600-1650 | Medium-Strong |
| C-O stretch | Ether/Carboxylic Acid | 1200-1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI-MS), the molecule is fragmented, and the resulting pattern of charged fragments provides valuable structural information.
For this compound (molar mass: 206.22 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 206. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org Another likely fragmentation is the cleavage of the methyl group (-CH₃, M-15). The stability of the 4-methoxybenzyl cation could lead to a prominent peak corresponding to this fragment.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Fragment Lost | Identity of Fragment |
| 206 | - | Molecular Ion (M⁺) |
| 191 | CH₃ | [M - CH₃]⁺ |
| 189 | OH | [M - OH]⁺ |
| 161 | COOH | [M - COOH]⁺ |
| 135 | C₄H₅O₂ | [C₉H₁₁O]⁺ (tropylium-like ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The chromophore in this compound is the entire conjugated system, which includes the 4-methoxyphenyl group and the α,β-unsaturated carboxylic acid.
This extended conjugation is expected to result in strong absorption in the UV region, likely due to π → π* electronic transitions. The presence of the electron-donating methoxy group (-OCH₃) on the aromatic ring acts as an auxochrome, which typically causes a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted acid. youtube.com The spectrum of similar compounds, such as chalcones with a 4-methoxyphenyl group, shows strong absorbance in the 320-360 nm range. researchgate.net
Table 6: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Predicted λ_max (nm) |
| π → π | Conjugated Aromatic & Acrylic System | ~300 - 340 |
| n → π | Carbonyl Group | Longer wavelength, weaker intensity |
Advanced Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis
The assessment of purity and the analysis of complex mixtures are critical in the synthesis and application of this compound and its derivatives. Advanced chromatographic techniques, particularly when coupled with mass spectrometry (hyphenated techniques), provide the necessary sensitivity and selectivity for these tasks. chromatographytoday.comajrconline.org These methods are indispensable for identifying and quantifying impurities, resolving isomers, and elucidating the composition of reaction mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. ecetoc.org Reversed-phase HPLC is particularly well-suited for this purpose, allowing for the separation of the main compound from starting materials, by-products, and degradation products. e3s-conferences.org
Detailed research findings indicate that the separation of acrylic acid derivatives is often achieved using C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, typically acidified with formic or phosphoric acid to ensure good peak shape for the carboxylic acid analytes. sielc.comsielc.comglsciences.eu A critical application of HPLC is the separation of the geometric (E/Z) isomers of this compound. The subtle differences in the spatial arrangement of the substituents on the double bond can lead to different physical properties and biological activities, making their separation and quantification essential. nih.gov The use of high-resolution columns and optimized mobile phase gradients can achieve baseline separation of such isomers. nih.gov
Table 1: Representative HPLC Method for Purity Analysis of Substituted Acrylic Acids
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., InertSustain AQ-C18, 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic acids. glsciences.eu |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Acidified aqueous phase suppresses ionization of the carboxylic acid for better retention and peak shape. Acetonitrile is a common organic modifier. glsciences.eu |
| Elution Mode | Gradient or Isocratic (e.g., 5-95% B over 20 min) | Gradient elution is effective for separating components with a wide range of polarities, common in reaction mixtures. e3s-conferences.org |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns of this dimension. glsciences.eu |
| Column Temperature | 40 °C | Elevated temperature can improve peak efficiency and reduce analysis time. glsciences.eu |
| Detection | UV at 210 nm or Diode Array Detector (DAD) | The conjugated system of the analyte provides strong UV absorbance. DAD allows for peak purity assessment. e3s-conferences.orgglsciences.eu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. slideshare.net While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is highly valuable for detecting volatile impurities from the synthesis process, such as residual solvents or unreacted volatile precursors.
Furthermore, the compound can be analyzed by GC-MS after chemical derivatization. jfda-online.com This process converts the polar carboxylic acid and any other active functional groups into less polar, more volatile derivatives. jfda-online.com Silylation or methylation are common derivatization strategies. For instance, reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the carboxylic acid to a trimethylsilyl (B98337) ester, which is amenable to GC analysis. The subsequent mass spectrometric detection provides detailed structural information based on the fragmentation pattern of the derivative, allowing for unambiguous identification. nih.gov
Table 2: Illustrative GC-MS Method for Analysis of Derivatized Acrylic Acids
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | A powerful silylating agent that converts active hydrogens (like in -COOH) to volatile TMS ethers/esters. jfda-online.com |
| Column | Dimethylpolysiloxane stationary phase (e.g., Rtx-1, 30 m x 0.25 mm, 0.25 µm) | A non-polar column that separates compounds based on boiling point and van der Waals interactions. nih.gov |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas standard for GC-MS applications. |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program allows for the separation of analytes with a range of volatilities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |
| Mass Analyzer | Quadrupole or Ion Trap | Commonly used mass analyzers for routine GC-MS analysis. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive and Specific Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. ajrconline.org This hyphenated technique is ideal for the analysis of this compound and its derivatives, as it allows for direct analysis without the need for derivatization. americanlaboratory.com LC-MS provides not only retention time data but also the molecular weight of the eluting compounds and, with tandem MS (MS/MS), detailed structural information from fragmentation patterns. vliz.be
This capability is crucial for identifying unknown impurities and confirming the structure of synthesis products. In a typical LC-MS analysis, the effluent from the HPLC column is directed into an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation in the source and providing clear molecular weight information. vliz.be
Table 3: Typical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| LC Conditions | As per HPLC method in Table 1, but with volatile mobile phase modifiers (e.g., 0.1% Formic Acid) | Phosphoric acid is not volatile and is incompatible with MS; formic acid is a standard volatile modifier for LC-MS. sielc.com |
| Ionization Source | Electrospray Ionization (ESI) | Efficiently ionizes polar molecules like the target compound. ajrconline.org |
| Polarity | Negative Ion Mode | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, often leading to higher sensitivity. vliz.be |
| Precursor Ion (MS1) | m/z 191.07 (for [M-H]⁻) | Corresponds to the deprotonated molecule of this compound (C11H12O3, MW 192.21). |
| Product Ions (MS2) | Specific fragments (e.g., loss of CO2, cleavage of methoxy group) | Generated by collision-induced dissociation (CID) of the precursor ion to confirm identity and structure. vliz.be |
| Detection Mode | Selected Reaction Monitoring (SRM) | For high-sensitivity quantification by monitoring a specific precursor-to-product ion transition. researchgate.net |
The combination of these advanced chromatographic techniques provides a comprehensive toolkit for the chemical characterization of this compound. HPLC is used for routine purity checks, while GC-MS can identify volatile impurities and LC-MS offers unparalleled sensitivity and specificity for identifying trace-level components and confirming structures in complex mixtures. e3s-conferences.orgnih.govamericanlaboratory.com
Computational and Theoretical Investigations of 3 4 Methoxyphenyl 2 Methylacrylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 3-(4-Methoxyphenyl)-2-methylacrylic acid. These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.
The electronic structure is characterized by the arrangement of molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated systems like this compound, the HOMO is typically associated with the π-electrons of the aromatic ring and the acrylic acid moiety, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the same conjugated system and represents the areas most likely to accept electrons, thus indicating sites for nucleophilic attack. researchgate.netsemanticscholar.org
Theoretical studies on similar molecules, such as other acrylic acid derivatives, have successfully used DFT methods like B3LYP with basis sets such as 6-311G++(d,p) to calculate these electronic properties. nih.govepstem.netmdpi.com These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight the electrophilic and nucleophilic sites within the molecule. researchgate.netnih.gov
Table 1: Calculated Electronic Properties of a Representative Acrylic Acid Derivative
| Parameter | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | -1.0 eV | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 5.5 eV | DFT/B3LYP/6-31G(d,p) |
Note: The data in this table is illustrative for a generic acrylic acid derivative and is intended to represent the type of information obtained from quantum chemical calculations. Actual values for this compound would require specific computation.
Molecular Modeling and Conformational Analysis of Isomers
The molecule this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. Molecular modeling and conformational analysis are essential computational tools to determine the relative stabilities and preferred geometries of these isomers. researchgate.netresearchgate.netnist.gov
Computational methods, such as DFT, are employed to perform geometry optimizations for both the (E) and (Z) isomers. biointerfaceresearch.com These calculations search for the minimum energy conformations by systematically varying bond lengths, bond angles, and dihedral angles. For this compound, key dihedral angles include the orientation of the phenyl ring relative to the acrylic acid plane and the conformation of the carboxylic acid group.
Studies on structurally related compounds, like (E)-2,3-bis(4-methoxyphenyl)acrylic acid, have shown that the (E) configuration is often the more stable isomer. researchgate.net In the case of this compound, the (E) isomer, where the bulky 4-methoxyphenyl (B3050149) group and the carboxylic acid group are on opposite sides of the double bond, is generally expected to be thermodynamically more stable due to reduced steric hindrance. The (Z) isomer would experience greater steric strain from the proximity of these groups.
Conformational analysis also investigates the rotation around single bonds, such as the bond connecting the phenyl ring to the double bond. The planarity between the phenyl ring and the acrylic acid moiety affects the extent of π-conjugation. While a fully planar conformation maximizes conjugation, it may be destabilized by steric clashes. Computational energy profiles can be generated by systematically rotating this bond to identify the most stable rotational conformer. cwu.edu
Table 2: Theoretical Conformational Data for Isomers of a Substituted Acrylic Acid
| Isomer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Computational Method |
|---|---|---|---|
| (E) | 0.00 | 178.5 | DFT/B3LYP/6-31G(d,p) |
Note: This table provides hypothetical data for illustrative purposes. The relative energies and dihedral angles are typical for such systems but would need to be specifically calculated for this compound.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. acs.org
Common reactions for this compound include esterification of the carboxylic acid group, addition reactions to the double bond, and polymerization. acs.org DFT calculations are widely used to model these processes. For instance, in an esterification reaction, calculations can elucidate the step-by-step mechanism, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent elimination of water.
The search for transition states is a crucial aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. researchgate.net
For example, the addition of a nucleophile to the acrylic acid double bond can be studied computationally. The reaction mechanism might proceed via a Michael addition. lew.ro Theoretical models can predict whether the reaction is concerted or stepwise and can determine the regioselectivity of the addition. Computational studies on the reactions of acrylic acid with radicals have also been performed to understand atmospheric degradation pathways. nih.govresearchgate.net Similar approaches could be applied to understand the oxidation mechanisms of this compound. nih.govresearchgate.net
Table 3: Calculated Activation Energies for a Hypothetical Reaction of an Acrylic Acid
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Method |
|---|---|---|---|---|
| Michael Addition | Acrylic Acid + Amine | Adduct | 15.2 | DFT/B3LYP/6-311+G(d,p) |
Note: The values in this table are illustrative and represent the type of data generated from computational studies of reaction mechanisms.
Prediction of Spectroscopic Parameters
Computational quantum chemistry methods are extensively used for the prediction of various spectroscopic parameters, which can aid in the structural characterization of this compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. researchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets, have been shown to provide vibrational frequencies that are in good agreement with experimental data, often with the use of a scaling factor. epstem.net For this compound, these calculations can predict the characteristic stretching frequencies of the C=O, O-H, C=C, and C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. epstem.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. epstem.net Calculations are typically performed on the optimized geometry of the molecule, and the inclusion of solvent effects can improve the accuracy of the predicted shifts. youtube.com For this compound, theoretical calculations can help in the assignment of the complex aromatic and vinylic proton signals, as well as the carbon signals of the carboxyl, methoxy (B1213986), and methyl groups.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectra. najah.edu These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT can help understand the electronic transitions, likely π to π* transitions within the conjugated system.
Table 4: Predicted vs. Experimental Spectroscopic Data for a Related Compound
| Spectroscopic Data | Predicted Value | Experimental Value | Method |
|---|---|---|---|
| C=O Stretch (IR) | 1720 cm⁻¹ | 1715 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
| Carboxyl ¹³C (NMR) | 170.5 ppm | 169.8 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |
Note: This table presents plausible data for a compound structurally similar to this compound to illustrate the accuracy of computational predictions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their activity. uwec.edu While often used for biological activity, QSAR can also be applied to understand and predict physicochemical parameters relevant to chemical behavior. researchgate.net For this compound and its analogues, QSAR can be used to model properties like reactivity, solubility, or partitioning behavior.
The first step in a QSAR study is the calculation of molecular descriptors. These are numerical values that represent different aspects of the molecular structure. For chemical behavior, relevant descriptors fall into several categories:
Lipophilic Parameters: These describe the hydrophobicity of the molecule. The most common descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (log P). This can be calculated using various computational methods. researchgate.netnih.gov
Electronic Parameters: These quantify the electronic effects of substituents. Examples include Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent, and calculated properties like dipole moment and atomic charges. researchgate.net
Steric Parameters: These account for the size and shape of the molecule or its substituents. Taft steric parameters (Es) and Verloop sterimol parameters are examples. These can be calculated from the 3D geometry of the molecule.
Once a set of descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. nih.govnih.gov The model takes the form of an equation that relates the descriptors to the property of interest.
For a series of substituted (4-methoxyphenyl)acrylic acids, a QSAR model could be developed to predict a property like the reaction rate constant for a specific reaction. The resulting equation might show, for example, that the reaction rate increases with increasing electron-withdrawing character of the substituents and decreases with increasing steric bulk. Such a model provides valuable insights into the factors governing the chemical behavior of the compounds. dntb.gov.ua
Table 5: Physicochemical Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Example | Relevance to Chemical Behavior |
|---|---|---|
| Lipophilic | Calculated log P (ClogP) | Influences solubility in nonpolar solvents and partitioning behavior. |
| Electronic | Hammett Constant (σ) | Quantifies the effect of substituents on reaction rates and equilibria. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting intermolecular interactions. |
Applications of 3 4 Methoxyphenyl 2 Methylacrylic Acid in Organic Synthesis and Materials Science
As a Versatile Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in 3-(4-Methoxyphenyl)-2-methylacrylic acid makes it an important starting material for the synthesis of diverse and complex organic molecules, particularly heterocyclic systems.
One of the most significant applications is in the construction of quinolone frameworks, which are core structures in many pharmaceutically active compounds. qeios.comnih.gov The Conrad-Limpach and Gould-Jacobs reactions are classic methods for quinolone synthesis where an aniline (B41778) derivative is reacted with a β-keto ester or its equivalent. nih.gov this compound can function as a key precursor in similar cyclization strategies. For instance, its reaction with substituted anilines under thermal or acid-catalyzed conditions can lead to the formation of 4-hydroxy-2-methyl-3-(4-methoxyphenyl)quinolines. These structures can be further modified to create a library of compounds for biological screening. Research has demonstrated the synthesis of 5-substituted 3-(4-methoxyphenyl)-4(1H)-quinolones from related precursors, highlighting the utility of the methoxyphenyl-substituted backbone in accessing these important heterocyclic systems. researchgate.net
Furthermore, the double bond in the acrylic acid structure is susceptible to various cycloaddition reactions. As a dienophile, it can participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes to create complex carbocyclic and heterocyclic six-membered rings. The electron-withdrawing nature of the carboxylic acid group activates the double bond for such transformations. It can also be involved in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides to yield five-membered heterocycles such as isoxazolines and triazolines, respectively. mdpi.com These reactions provide a direct route to highly functionalized heterocyclic compounds that are difficult to synthesize through other methods.
| Target Molecule Class | Synthetic Strategy | Key Reaction Type | Relevant Precursor(s) |
| Substituted Quinolones | Reaction with anilines | Cyclocondensation | This compound, Substituted Anilines |
| Functionalized Isoxazolines | Reaction with nitrile oxides | [3+2] Cycloaddition | This compound, Benzonitrile N-oxide |
| Complex Carbocycles | Reaction with dienes | [4+2] Cycloaddition (Diels-Alder) | This compound, Butadiene derivatives |
Role in the Preparation of Advanced Synthetic Intermediates
Beyond its direct use in building complex final molecules, this compound is a precursor to a variety of advanced synthetic intermediates. The carboxylic acid and alkene functionalities can be selectively transformed to generate other valuable chemical entities.
A critical transformation is the epoxidation of the alkene double bond to form the corresponding glycidic acid or its ester. For example, methyl trans-3-(4-methoxyphenyl)glycidate is a crucial, optically active intermediate in the synthesis of Diltiazem, a widely used cardiovascular drug. google.com The synthesis of this intermediate often starts from 4-methoxybenzaldehyde (B44291), a direct precursor to the title acid. By analogy, this compound can be converted to its corresponding methyl ester and then epoxidized to yield a methyl 2-methyl-3-(4-methoxyphenyl)glycidate. This chiral epoxide is a highly valuable intermediate for the asymmetric synthesis of various biologically active compounds.
The compound also serves as a precursor for other acrylate (B77674) derivatives. For example, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is recognized as an important starting material for pharmacologically relevant compounds. researchgate.net This highlights the utility of the 3-(4-methoxyphenyl)acrylate scaffold in generating intermediates for further elaboration. The conversion of the carboxylic acid group of the title compound into an ester, followed by the introduction of a cyano group at the alpha position, would provide access to these cyanoacrylate intermediates.
| Intermediate Type | Synthetic Transformation | Potential Application of Intermediate |
| Methyl 2-methyl-3-(4-methoxyphenyl)glycidate | Esterification followed by Epoxidation | Precursor for chiral pharmaceuticals (e.g., Diltiazem analogues) google.com |
| 3-(4-Methoxyphenyl)-2-methylacryloyl chloride | Reaction with thionyl chloride | Acylating agent for amides, esters |
| N-Substituted-3-(4-methoxyphenyl)-2-methylamides | Amidation (via acid chloride or coupling agents) | Precursors for bioactive amides |
| Cyanoacrylate Esters | Esterification, then α-cyanation | Monomers for adhesives, precursors for medicinal chemistry researchgate.net |
Potential as a Monomer in Polymerization Reactions for Specialized Materials (e.g., acrylic polymers)
Methacrylic acid and its esters are fundamental monomers in polymer chemistry, forming the basis of a vast range of acrylic polymers with diverse applications. rsc.org this compound can be utilized as a specialty monomer to impart unique properties to the resulting polymer chain.
Polymerization can be achieved through various methods, including conventional free-radical polymerization or more advanced controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The incorporation of the this compound monomer into a polymer backbone, such as polymethacrylic acid (PMAA), would introduce the bulky and relatively hydrophobic 4-methoxyphenyl (B3050149) group as a pendant moiety.
This structural modification is expected to significantly alter the properties of the polymer compared to standard PMAA. The presence of the aromatic ring would likely increase the polymer's refractive index, making it a candidate for optical applications such as coatings for lenses or components in optical sensors. Furthermore, the rigidity of the phenyl group could enhance the thermal stability and raise the glass transition temperature (Tg) of the polymer. The methoxy (B1213986) group also provides a site for potential post-polymerization modification.
| Property | Poly(methacrylic acid) (PMAA) | Hypothetical Poly(this compound) | Reason for Difference |
| Refractive Index | ~1.52 | Higher | Presence of aromatic phenyl rings |
| Glass Transition (Tg) | ~228 °C | Higher | Increased steric hindrance and rigidity from pendant groups |
| Solubility in Water | Soluble (at high pH) | Lower | Increased hydrophobicity from the methoxyphenyl group |
| Functional Handles | Carboxylic acid | Carboxylic acid, Methoxy group | Additional site for chemical modification |
Derivatization for Functional Material Precursors
The inherent functionality of this compound allows for its derivatization into precursors for a wide array of functional materials, including liquid crystals and photosensitive polymers.
A key strategy involves the modification of the carboxylic acid group. By esterifying the acid with molecules containing mesogenic (liquid-crystal-forming) units, it is possible to create polymerizable liquid crystal monomers. Research has shown that triphenylene (B110318) derivatives bearing terminal methacrylate (B99206) groups can form liquid crystalline phases. researchgate.net Similarly, esterification of this compound with a long-chain alcohol or a cholesterol derivative could yield a monomer that, upon polymerization, forms a side-chain liquid crystalline polymer. Such materials are of interest for applications in displays and optical data storage.
The methoxyphenyl group itself is another site for derivatization. The methoxy ether can be cleaved to reveal a phenol, which can then be used as a handle to attach other functional groups through ether or ester linkages. For example, photosensitive groups like cinnamates or azobenzenes could be attached. Polymerizing these functionalized monomers would result in photoresponsive polymers that undergo structural changes upon exposure to specific wavelengths of light, making them suitable for applications in holography, optical switching, or smart coatings.
Future Directions and Emerging Research Avenues for 3 4 Methoxyphenyl 2 Methylacrylic Acid
Novel Catalytic Approaches for Enhanced Synthesis
The synthesis of 3-(4-Methoxyphenyl)-2-methylacrylic acid, a substituted cinnamic acid, is traditionally achieved through classical condensation reactions like the Knoevenagel or Perkin reactions. However, future research is geared towards the development of more efficient, selective, and sustainable catalytic systems.
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. For instance, organocatalysts like chitosan, derived from crustacean waste, have been successfully employed in the Knoevenagel condensation for the synthesis of related compounds under mechanochemical conditions, offering excellent yields in short reaction times. rsc.org Another promising approach involves the use of heterogeneous organocatalysts, such as 4-(dimethylamino)pyridine (DMAP) immobilized on mesoporous silica, which has shown high activity and selectivity in Knoevenagel condensations. researchgate.net The development of bifunctional organocatalysts, possessing both acidic and basic sites, is a particularly exciting avenue. For example, a crystalline material derived from melamine (B1676169) and adipic acid has demonstrated high activity for cascade deacetalisation-Knoevenagel condensations in water. nih.gov
Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool in organic synthesis. The use of photocatalysts like xanthone (B1684191) has been shown to efficiently promote the synthesis of coumarin (B35378) derivatives from cinnamic acids through a tandem double bond isomerization and oxidative cyclization. rsc.org This opens up possibilities for novel transformations of this compound under mild and environmentally friendly conditions. Furthermore, metal-free, solution-based [2+2] photopolymerization of cinnamic acid-derived monomers has been achieved using organic photocatalysts, highlighting the potential for creating sustainable polymers. nih.gov
Advanced Catalytic Systems: Recent advancements have also focused on borane-catalyzed reactions. For example, B(C6F5)3 has been utilized as a catalyst for the Fischer esterification of cinnamic acids. nih.gov Additionally, boronic acid has been identified as an efficient catalyst for Knoevenagel condensation reactions. acs.org These developments suggest a promising future for the use of boron-based catalysts in the synthesis of this compound and its derivatives.
| Catalyst Type | Example | Reaction | Key Advantages |
| Organocatalyst | Chitosan | Knoevenagel Condensation | Eco-friendly, recyclable, mechanochemical conditions |
| Organocatalyst | DMAP@Mesoporous Silica | Knoevenagel Condensation | High activity and selectivity, heterogeneous |
| Photocatalyst | Xanthone | Oxidative Cyclization | Mild conditions, visible light, green |
| Boron-based | Boric Acid / B(C6F5)3 | Knoevenagel / Esterification | Efficient, metal-free |
Exploration of Undiscovered Reactivity Patterns
The reactivity of α,β-unsaturated carboxylic acids like this compound is well-established in terms of conjugate additions and reactions of the carboxylic acid group. However, there remains significant potential to uncover novel reactivity patterns.
Electrophilic Additions and Cyclizations: The electron-rich methoxy (B1213986) group on the phenyl ring and the electron-donating methyl group on the acrylic acid backbone influence the electron density of the double bond. This can be exploited in electrophilic addition reactions. libretexts.org For instance, the intramolecular cyclization of cinnamic acid derivatives can lead to the formation of coumarins, a class of compounds with significant biological activities. rsc.org The presence of both a nucleophilic double bond and a carboxylic acid group within the same molecule allows for acid-catalyzed lactone formation, a reaction that could be further explored with different substrates and catalysts.
Dianion Chemistry: The generation of dianions from carboxylic acids opens up new synthetic possibilities. These dianions can react with various electrophiles, such as esters and α,β-unsaturated compounds, to form new carbon-carbon bonds. nih.gov Applying this methodology to this compound could lead to the synthesis of a wide range of complex molecules.
Asymmetric Transformations: The development of catalytic asymmetric reactions to introduce chirality is a major focus in modern organic synthesis. Asymmetric thia-Michael additions to α,β-unsaturated carboxylic acids have been achieved using multifunctional organocatalysts, where the stereochemical outcome can be controlled by the choice of solvent. tandfonline.com Exploring such transformations with this compound could provide access to enantiomerically enriched compounds with potential pharmaceutical applications.
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and process control.
Continuous Flow Synthesis: Flow chemistry has been successfully applied to the synthesis of various pharmaceuticals and fine chemicals, including derivatives of cinnamic acid. beilstein-journals.orgnih.gov The integration of the synthesis of this compound into a continuous flow system could enable higher throughput and more efficient production. rsc.org For example, the continuous flow synthesis of amides from cinnamic acids has been demonstrated using coupling reagents like EDC·HCl. beilstein-journals.org This approach allows for impressive scalability, with the potential to produce large quantities of the desired product. beilstein-journals.org
Automated Synthesis Platforms: The combination of flow chemistry with automated systems allows for rapid reaction optimization and the synthesis of compound libraries. By integrating online monitoring and feedback loops, reaction parameters can be adjusted in real-time to maximize yield and purity. This technology would be invaluable for exploring the vast chemical space around the this compound scaffold.
Development of Environmentally Benign Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgresearchgate.net The application of microwave-assisted synthesis to the preparation of this compound could significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. rsc.org
Use of Green Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a key aspect of green chemistry.
Water: Performing reactions in water is highly desirable. For instance, catalyst-free Knoevenagel condensations have been successfully carried out in water. researchgate.net
Deep Eutectic Solvents (DESs): These solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, non-toxic, and inexpensive. tandfonline.comtandfonline.com Choline chloride-based DESs have been used as catalysts for the esterification of cinnamic acid. researchgate.netgoogle.com The development of natural deep eutectic solvents (NADES) from renewable resources like aromatic organic acids further enhances the green credentials of this approach. tandfonline.comtandfonline.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Biocatalytic approaches for the synthesis of related compounds, such as the oxidation of β-sitosterol using Rhodococcus cells, have been reported. nih.gov Exploring enzymatic routes for the synthesis of this compound could provide a highly sustainable and efficient alternative to traditional chemical methods.
| Green Chemistry Approach | Specific Method | Potential Benefit for Synthesis |
| Alternative Energy Sources | Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency |
| Green Solvents | Water | Environmentally benign, potential for catalyst-free reactions |
| Green Solvents | Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, can act as both solvent and catalyst |
| Biocatalysis | Enzymatic Reactions | High selectivity, mild reaction conditions, sustainable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
